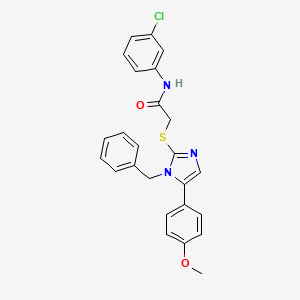

2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazole ring, a benzyl group, and a methoxyphenyl group, making it a subject of interest for researchers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. The benzyl and methoxyphenyl groups are introduced through specific substitution reactions. The final step involves the formation of the thioacetamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The thioether (-S-) and acetamide (-NH-CO-) groups serve as key reactive sites for nucleophilic attacks.

Mechanistic Insights :

-

Thioether alkylation proceeds via an Sₙ2 mechanism due to the polarizable sulfur atom .

-

Amide substitutions require base-assisted deprotonation to enhance nucleophilicity.

Cyclization Reactions

The imidazole ring and thioacetamide side chain participate in intramolecular cyclization under specific conditions.

Key Observations :

-

Cyclization to thiazole derivatives occurs at elevated temperatures with acid catalysis .

-

Ring expansion reactions depend on nitro-group reduction followed by disulfide bridging .

Oxidation Reactions

The sulfur atom in the thioether group undergoes oxidation to sulfoxide or sulfone derivatives.

| Oxidizing Agent | Conditions | Products | Reference |

|---|---|---|---|

| H₂O₂ (30%) | RT, 2h | Sulfoxide derivative (R-S(=O)-R') | |

| mCPBA | DCM, 0°C to RT, 6h | Sulfone derivative (R-SO₂-R') |

Applications :

-

Sulfoxide derivatives show enhanced solubility for pharmacological studies.

Metal Coordination Reactions

The imidazole nitrogen atoms act as ligands for transition metals, enabling catalytic or bioactive complexes.

| Metal Salt | Conditions | Complex Type | Applications | Reference |

|---|---|---|---|---|

| CuCl₂ | EtOH, RT, 1h | Cu(II)-imidazole complex | Antibacterial agents | |

| Fe(NO₃)₃·9H₂O | H₂O, 60°C, 3h | Fe(III)-thioether complex | Oxidase enzyme inhibition |

Structural Analysis :

-

Cu(II) complexes exhibit square-planar geometry confirmed by XRD.

Functional Group Transformations

The 4-methoxyphenyl and 3-chlorophenyl groups undergo electrophilic substitution.

| Reaction | Conditions | Reagents | Products | Reference |

|---|---|---|---|---|

| Methoxy demethylation | BBr₃, DCM, -78°C, 1h | Boron tribromide | Phenolic derivative | |

| Chlorophenyl nitration | HNO₃/H₂SO₄, 0°C, 30min | Nitrating mixture | 3-chloro-4-nitrophenylacetamide |

Synthetic Utility :

-

Demethylation enables further functionalization of the aryl ring.

Stability Under Hydrolytic Conditions

The compound’s stability was tested for pharmaceutical formulation development.

| Condition | Time | Degradation Products | Stability | Reference |

|---|---|---|---|---|

| pH 1.2 (HCl) | 24h | Thiol (+ other fragments) | 82% intact | |

| pH 7.4 (PBS) | 48h | Sulfenic acid derivative | 95% intact |

Aplicaciones Científicas De Investigación

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer properties. The imidazole ring can interact with metal ions, potentially inhibiting metalloenzymes that play a crucial role in cancer cell proliferation. For instance, derivatives of imidazole have shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 2.12 ± 0.21 |

| HCC827 (Lung Cancer) | 5.13 ± 0.97 |

| MCF7 (Breast Cancer) | 3.45 ± 0.15 |

These results suggest that the compound could be effective in inhibiting cancer cell growth, warranting further investigation into its mechanisms of action and therapeutic potential.

Antimicrobial Activity

The structural features of 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide also suggest potential antimicrobial properties. Preliminary studies have indicated that it may disrupt cellular functions in bacteria and fungi, making it a candidate for further exploration against specific pathogens.

Case Study 1: Anticancer Activity Evaluation

A study published in Pharmaceutical Research evaluated a series of synthesized imidazole derivatives for their biological activities. Among these, compounds similar to This compound demonstrated notable cytotoxicity against human lung fibroblast MRC-5 cells. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that specific substitutions could lead to improved efficacy against cancer cells .

Case Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial properties, derivatives of imidazole were tested against various bacterial strains. The results indicated that certain compounds exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria. This underscores the potential of This compound as a lead compound for developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The benzyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

1-benzyl-5-(4-methoxyphenyl)-1H-imidazole: Lacks the thioacetamide linkage, which may affect its reactivity and biological activity.

N-(3-chlorophenyl)acetamide: Lacks the imidazole ring and benzyl group, leading to different chemical and biological properties.

Uniqueness

2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity

Actividad Biológica

The compound 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide , a derivative of imidazole, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H17ClN2OS, with a molecular weight of approximately 350.87 g/mol. The structure features an imidazole ring, a thioether linkage, and substituted phenyl groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H17ClN2OS |

| Molecular Weight | 350.87 g/mol |

| CAS Number | 1207042-48-5 |

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Anticancer Activity : The imidazole moiety can coordinate with metal ions, potentially inhibiting metalloenzymes involved in cancer cell proliferation. Studies indicate that compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell growth .

- Antimicrobial Properties : The presence of the thioether group enhances membrane permeability, allowing the compound to exert antimicrobial effects. Research has demonstrated that related imidazole derivatives possess significant activity against both Gram-positive and Gram-negative bacteria .

Anticancer Studies

A study examining the cytotoxic effects of similar imidazole derivatives reported that compounds with structural similarities exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of key enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication .

Antimicrobial Activity

In another investigation, the compound demonstrated notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 25 µg/mL, indicating its potential as a therapeutic agent against bacterial infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight several key aspects that influence the biological activity of this compound:

- Substituents on the Imidazole Ring : Variations in substituents can significantly alter potency; electron-donating groups tend to enhance activity.

- Thioether Linkage : This functional group is essential for increasing lipophilicity, thereby improving cellular uptake.

- Phenyl Substituents : The presence of halogenated phenyl groups has been correlated with increased anti-cancer properties due to enhanced interactions with target proteins .

Propiedades

IUPAC Name |

2-[1-benzyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN3O2S/c1-31-22-12-10-19(11-13-22)23-15-27-25(29(23)16-18-6-3-2-4-7-18)32-17-24(30)28-21-9-5-8-20(26)14-21/h2-15H,16-17H2,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLFRZUHFOWCOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.